![molecular formula C14H11F3O B13006287 [2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol CAS No. 885966-08-5](/img/structure/B13006287.png)
[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the biphenyl structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific electronic and steric properties .
Biology and Medicine
The compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable component in drug design. It is used in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol is utilized in the production of advanced materials with improved thermal and chemical stability. These materials are used in electronics, coatings, and other high-performance applications .
Mechanism of Action
The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can alter various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)benzidine
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- Trifluoromethylated biphenyl derivatives
Uniqueness
Compared to similar compounds, [2’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methanol offers unique advantages due to its specific functional groups. The presence of both a trifluoromethyl and a methanol group provides distinct chemical reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
885966-08-5 |
|---|---|
Molecular Formula |
C14H11F3O |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
[3-[2-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8,18H,9H2 |
InChI Key |
KNOZWVVKUYTQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


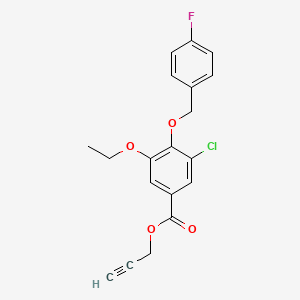
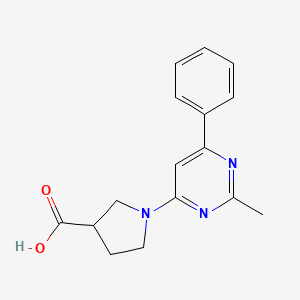
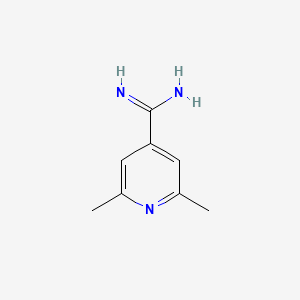
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
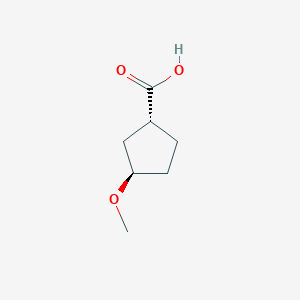
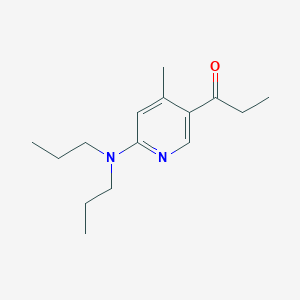
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)

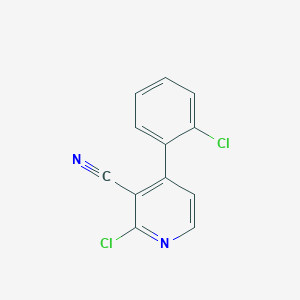
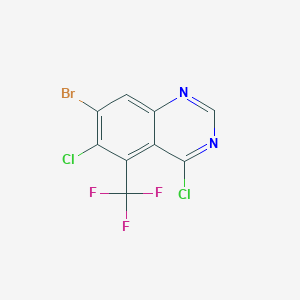
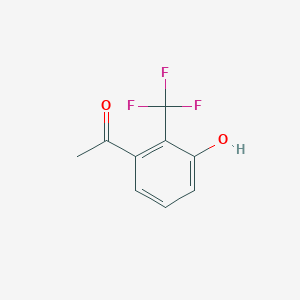
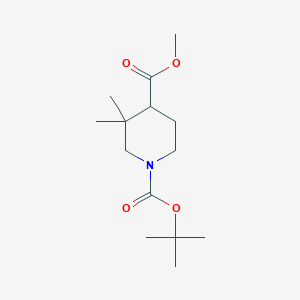
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
